molecular formula C27H23N3O3S2 B382936 N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 379236-45-0

N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B382936
CAS No.: 379236-45-0
M. Wt: 501.6g/mol
InChI Key: ZQLMGXCFGRBOCV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C27H23N3O3S2 and its molecular weight is 501.6g/mol. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential clinical implications.

Chemical Structure and Properties

The compound has the following chemical structure:

C26H27N5O4S\text{C}_{26}\text{H}_{27}\text{N}_{5}\text{O}_{4}\text{S}

This structure includes a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The molecular weight is approximately 505.59 g/mol, and it is typically synthesized in high purity (≥95%) for research purposes .

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of thieno[2,3-d]pyrimidine have shown strong inhibition of cell proliferation in non-small cell lung cancer (NSCLC) models .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5eA549 (NSCLC)20.53 ± 1.84Induces apoptosis and cell cycle arrest
Compound 6gNCI-H460 (NSCLC)29.19 ± 2.61Elevates ROS levels leading to apoptosis

These findings suggest that the compound may also exhibit similar mechanisms of action, potentially inducing apoptosis and causing cell cycle arrest in cancer cells.

Antimicrobial Activity

Studies have demonstrated that thiazole and thieno derivatives have notable antimicrobial properties against both Gram-positive bacteria and drug-resistant fungi . The biological activity profile indicates that this compound could be explored as a scaffold for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of Thieno Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 3hS. aureus (MRSA)< 10 µg/mL
Compound 7C. auris (drug-resistant)< 15 µg/mL

The data suggests that this compound may hold promise in treating infections caused by resistant strains of bacteria and fungi.

Case Studies

In a recent study exploring the biological properties of related compounds, researchers synthesized various derivatives and evaluated their effects on cancer cell lines. The results indicated that specific modifications to the thieno[2,3-d]pyrimidine structure significantly enhanced antiproliferative activity .

Another investigation focused on the antimicrobial efficacy of related thiazole compounds against resistant strains of Staphylococcus aureus and Candida species. The results indicated that certain derivatives exhibited potent activity with low MIC values, supporting their potential as therapeutic agents .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S2/c1-16-9-10-17(2)21(13-16)28-23(31)15-35-27-29-25-24(20(14-34-25)22-12-11-18(3)33-22)26(32)30(27)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLMGXCFGRBOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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